molecular formula C21H19ClN2O3S B4185616 N-(4-chloro-2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(4-chloro-2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B4185616
M. Wt: 414.9 g/mol
InChI Key: XEANCBSVLUYXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as CMMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMMSB is a member of the sulfonylurea class of compounds and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CMMSB is complex and involves multiple pathways. CMMSB has been shown to bind to sulfonylurea receptors, which are located on the surface of pancreatic beta cells. This binding inhibits the activity of these receptors, which in turn reduces the secretion of insulin.
CMMSB has also been shown to inhibit the activity of several different enzymes that are involved in the growth and survival of cancer cells. These include enzymes involved in DNA replication, protein synthesis, and cell cycle regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMSB are diverse and depend on the specific application. In the context of insulin secretion, CMMSB has been shown to reduce the secretion of insulin by pancreatic beta cells. This effect is mediated by the inhibition of sulfonylurea receptors.
In the context of cancer treatment, CMMSB has been shown to inhibit the growth of cancer cells and induce apoptosis. This effect is mediated by the inhibition of several different enzymes involved in the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using CMMSB in lab experiments is its potency and specificity. CMMSB is a potent inhibitor of sulfonylurea receptors and has been shown to be effective at low concentrations. Additionally, CMMSB is highly specific for sulfonylurea receptors and does not affect other ion channels or enzymes.
One of the limitations of using CMMSB in lab experiments is its potential toxicity. CMMSB has been shown to be cytotoxic at high concentrations and can induce cell death in non-target cells. Additionally, CMMSB has been shown to have off-target effects on other enzymes and ion channels, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of CMMSB. One potential direction is the development of more potent and specific inhibitors of sulfonylurea receptors. This could lead to the development of new treatments for diabetes and other diseases that involve abnormal insulin secretion.
Another potential direction is the investigation of the role of CMMSB in the treatment of cancer. Future studies could focus on the development of new analogs of CMMSB that are more effective at inhibiting cancer cell growth and inducing apoptosis.
Conclusion
In conclusion, CMMSB is a chemical compound that has been extensively studied for its potential applications in scientific research. CMMSB has been shown to have a wide range of biochemical and physiological effects, including the inhibition of sulfonylurea receptors and the inhibition of cancer cell growth. While there are some limitations to the use of CMMSB in lab experiments, its potency and specificity make it a valuable tool for investigating the mechanisms of insulin secretion and the treatment of cancer.

Scientific Research Applications

CMMSB has been extensively studied for its potential applications in scientific research. One of its primary uses is as a tool to study the role of sulfonylurea receptors in insulin secretion. CMMSB has been shown to be a potent inhibitor of sulfonylurea receptors and can be used to investigate the mechanisms of insulin secretion in pancreatic beta cells.
In addition to its use in the study of insulin secretion, CMMSB has also been investigated for its potential applications in the treatment of cancer. Studies have shown that CMMSB can inhibit the growth of several different types of cancer cells, including breast, prostate, and lung cancer cells. CMMSB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-14-7-10-17(11-8-14)28(26,27)24-20-6-4-3-5-18(20)21(25)23-19-12-9-16(22)13-15(19)2/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEANCBSVLUYXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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